molecular formula C14H15NO2S B281751 2,4-dimethyl-N-phenylbenzenesulfonamide

2,4-dimethyl-N-phenylbenzenesulfonamide

Cat. No.: B281751
M. Wt: 261.34 g/mol
InChI Key: YKMJBODHLHVMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-N-phenylbenzenesulfonamide (CAS 599-62-2) is a sulfonamide compound supplied as a solid for research applications. The molecular formula is C14H15NO2S with a molecular weight of 261.34 g/mol . Crystallography studies reveal that its molecular structure features two benzene rings tilted at angles of approximately 67.5° and 72.9° relative to each other, and the crystal packing is stabilized by N-H···O and C-H···O hydrogen bonds forming a two-dimensional network . As a research chemical, sulfonamide derivatives serve as valuable building blocks in medicinal chemistry and drug discovery. Research indicates that structurally related N,4-dimethyl-N-phenyl-benzenesulfonamide has been investigated in molecular docking and in vitro bioassays for its activity as an acetylcholinesterase (AChE) inhibitor, highlighting the relevance of the sulfonamide core in developing enzyme inhibitors . More broadly, benzenesulfonamide hybrids are of significant interest in oncology research, being designed and synthesized as potential inhibitors of oncogenic kinases like BRAFV600E . 2,4-Dimethyl-N-phenylbenzenesulfonamide is provided for research purposes such as these. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number : 599-62-2 • Molecular Formula : C14H15NO2S • Molecular Weight : 261.34 g/mol • Physical State : Solid • Melting Point : 89 to 93 °C • Storage : Sealed in dry, room temperature

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2,4-dimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-11-8-9-14(12(2)10-11)18(16,17)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3

InChI Key

YKMJBODHLHVMHP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural Analogues

2.1.1. N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

This analogue (C₁₄H₁₅NO₃S, molecular weight: 277.34 g/mol) replaces one methyl group in the target compound with a hydroxyl group at the para-position of the N-phenyl ring . However, this substitution may reduce thermal stability compared to the fully methylated parent compound.

2.1.2. N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

This derivative (C₂₀H₁₈F₂N₂O₄S₂) features dual sulfonamide groups and fluorine substituents . The electron-withdrawing fluorine atoms increase electrophilicity, which could enhance reactivity in cross-coupling reactions. The steric bulk of the 2,3-dimethylphenyl group may hinder crystal packing efficiency compared to the less substituted target compound .

2.1.3. 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

This compound (C₁₈H₁₉N₃O₄S₂) incorporates a 1,2-oxazole ring, introducing heterocyclic character .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Hydrogen Bond Donors LogP* (Predicted)
2,4-Dimethyl-N-phenylbenzenesulfonamide 261.33 Not reported 1 (N–H) 3.5
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide 277.34 Not reported 2 (N–H, O–H) 2.8
N-(2,3-Dimethylphenyl)-4-fluoro-benzenesulfonamide 396.45 Not reported 1 (N–H) 4.2
4-Methyl-N-(4-oxazolyl)benzenesulfonamide 397.49 Not reported 2 (N–H) 3.1

*LogP values estimated using fragment-based methods.

Preparation Methods

Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

The precursor 2,4-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation of m-xylene. The reaction involves:

  • Reagents : m-xylene, chlorosulfonic acid (ClSO₃H), and chloroform as a solvent.

  • Conditions :

    • Dropwise addition of ClSO₃H at 0–30°C to control exothermicity.

    • Post-reaction quenching with ice water to isolate the sulfonyl chloride.

  • Yield : 70–85% after purification by solvent evaporation and filtration.

Representative Procedure (Source):

  • m-Xylene (10 mL) in chloroform (40 mL) is treated with ClSO₃H (25 mL) at 0°C.

  • The mixture is stirred at room temperature, quenched with ice water, and extracted with chloroform.

  • The organic layer is evaporated to yield 2,4-dimethylbenzenesulfonyl chloride as a pale yellow solid.

Coupling with Aniline Derivatives

The sulfonyl chloride reacts with aniline or substituted anilines to form the target sulfonamide:

  • Reagents : Aniline, 2,4-dimethylbenzenesulfonyl chloride, pyridine (base).

  • Conditions :

    • Reflux in ethanol or dichloromethane for 1–2 hours.

    • Stoichiometric ratio of 1:1 (sulfonyl chloride:aniline).

  • Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.

  • Yield : 65–78%.

Example (Source):

  • 2,4-Dimethylbenzenesulfonyl chloride (1.2 eq) is added to o-toluidine (1 eq) in ethanol.

  • The mixture is refluxed for 1 hour, cooled, and poured into ice water.

  • The precipitate is filtered and recrystallized from ethanol to yield the product (73% yield).

Alternative Synthetic Routes

Copper-Catalyzed Cross-Coupling

A modern method employs copper bromide (CuBr₂) to facilitate sulfonamide formation under milder conditions:

  • Reagents : Sodium p-toluenesulfinate, N-methylaniline, CuBr₂, dimethyl sulfoxide (DMSO).

  • Conditions :

    • Heating at 100°C for 24 hours under nitrogen.

    • Column chromatography for purification.

  • Yield : 75–82%.

Procedure (Source):

  • N-Methylaniline (0.6 mmol) and sodium p-toluenesulfinate (0.5 mmol) are mixed in DMSO.

  • CuBr₂ (0.1 mmol) is added, and the reaction is stirred at 100°C for 24 hours.

  • The product is extracted with diethyl ether and purified via column chromatography.

Solvent-Free Industrial Synthesis

Large-scale production avoids solvents to reduce costs and waste:

  • Reagents : m-xylene, ClSO₃H, thionyl chloride (SOCl₂), inorganic additives (e.g., Na₂SO₄).

  • Conditions :

    • Stepwise addition of ClSO₃H and SOCl₂ at 10–50°C.

    • Ice water precipitation for product isolation.

  • Yield : 85–87%.

Protocol (Source):

  • m-Xylene (3.35 kg) is mixed with anhydrous Na₂SO₄ (0.05 kg) and ClSO₃H (3.25 kg) at 10°C.

  • SOCl₂ (0.75 kg) is added, and the mixture is stirred for 5 hours.

  • The product is precipitated in ice water, filtered, and dried to yield 4.96 kg (85.5% yield).

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Classical SulfonationClSO₃H, m-xylene, anilineReflux, 1–2 hours65–78%High purity; well-established protocolLong reaction time; solvent use
Copper-CatalyzedCuBr₂, DMSO, sodium sulfinate100°C, 24 hours75–82%Mild conditions; fewer byproductsRequires chromatography
Solvent-FreeClSO₃H, SOCl₂, Na₂SO₄10–50°C, 5 hours85–87%Scalable; low environmental impactRequires precise temperature control

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures are used to remove unreacted aniline and inorganic salts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves sulfonamide isomers.

Analytical Data

  • NMR :

    • ¹H NMR (CDCl₃) : δ 2.4–2.6 ppm (methyl groups), 7.2–7.8 ppm (aromatic protons).

    • ¹³C NMR : δ 21.6 ppm (CH₃), 127–143 ppm (aromatic carbons).

  • IR : S=O stretching at 1330–1350 cm⁻¹; N–H bending at 1530 cm⁻¹.

Industrial-Scale Optimization

  • Continuous Flow Systems : Automated reactors enhance yield consistency and reduce human error.

  • Reagent Ratios : Excess ClSO₃H (5–10 eq) ensures complete sulfonation.

  • Waste Management : Recovery of HCl gas and spent acid for reuse aligns with green chemistry principles.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Polysubstituted sulfonamides arise from over-sulfonation; controlled ClSO₃H addition minimizes this.

    • Radical scavengers (e.g., TEMPO) suppress unwanted side reactions in copper-catalyzed methods.

  • Crystallization Issues :

    • Slow evaporation in ethanol yields high-purity crystals.

    • X-ray diffraction confirms molecular geometry and hydrogen bonding patterns .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-dimethyl-N-phenylbenzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 2,4-dimethylbenzenesulfonyl chloride with aniline derivatives under nucleophilic substitution. Key steps include:

  • Starting Materials : 2,4-dimethylbenzenesulfonyl chloride and substituted anilines.
  • Reagents : Triethylamine or sodium bicarbonate to deprotonate the amine and facilitate coupling .
  • Conditions : Reactions are conducted in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C for 12–24 hours. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of reagents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at positions 2 and 4, phenyl ring protons) .
  • HPLC : Quantifies purity (>95% typical for research-grade material) and detects byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₅NO₂S; calc. 261.08 g/mol) .

Q. How can researchers purify 2,4-dimethyl-N-phenylbenzenesulfonamide effectively?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates sulfonamide derivatives .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated by melting point analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths and angles. Hydrogen bonding (N–H⋯O, O–H⋯O) is critical for supramolecular packing .
  • Refinement : SHELXL refines structures using least-squares minimization. Hydrogen atoms are placed geometrically or located via difference maps .

Q. What strategies address contradictions in reported biological activity data for sulfonamide analogs?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, solvent).
  • Structural Confirmation : Verify purity and stereochemistry via SCXRD to rule out impurities as confounding factors .
  • SAR Studies : Modify substituents (e.g., methyl groups, phenyl rings) and correlate with activity trends .

Q. How do computational methods enhance understanding of this compound’s reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., sulfonamide group’s electron-withdrawing effects) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., carbonic anhydrase), highlighting key binding residues .

Q. What are the challenges in correlating substituent effects with biological activity in sulfonamide derivatives?

  • Methodological Answer :

  • Steric vs. Electronic Effects : Methyl groups at positions 2 and 4 may enhance lipophilicity but hinder target binding. Quantitative structure-activity relationship (QSAR) models differentiate contributions .
  • Protease Inhibition Assays : Measure Ki values against serine hydrolases to quantify substituent impacts on enzyme inhibition .

Q. How can researchers mitigate stability issues during storage or experimental use?

  • Methodological Answer :

  • Storage : Argon-sealed vials at –20°C prevent oxidation of the sulfonamide group.
  • Stability Monitoring : Periodic HPLC and ¹H NMR track degradation (e.g., hydrolysis of the sulfonamide bond) .

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